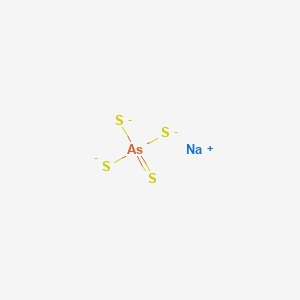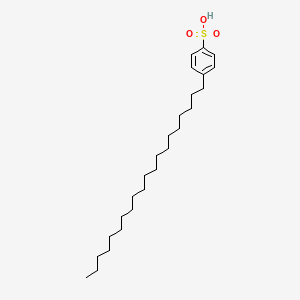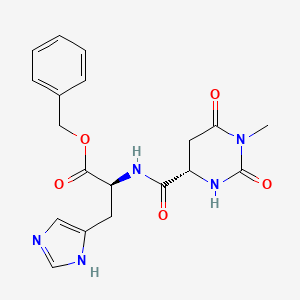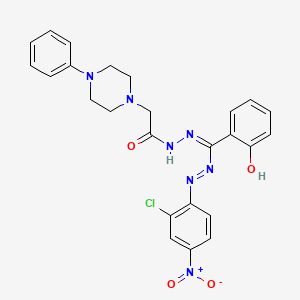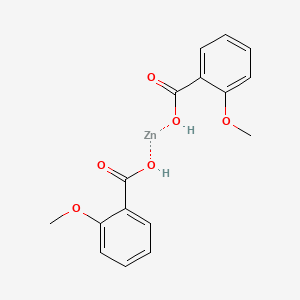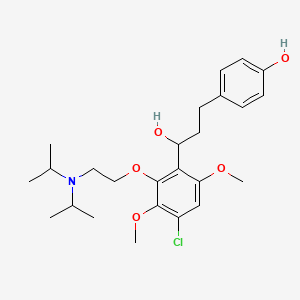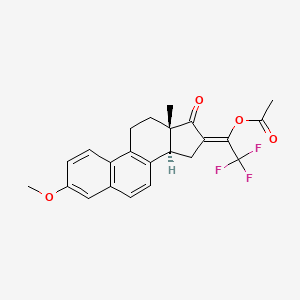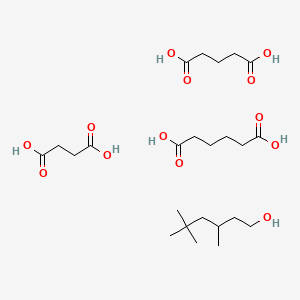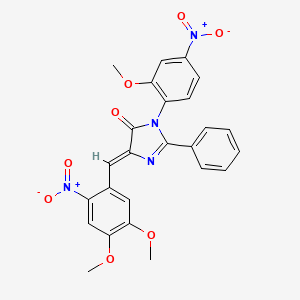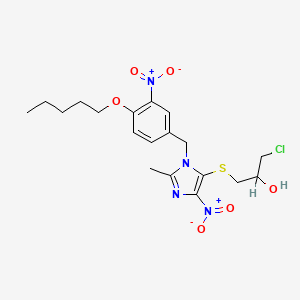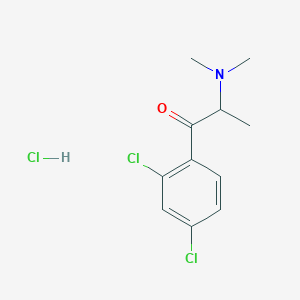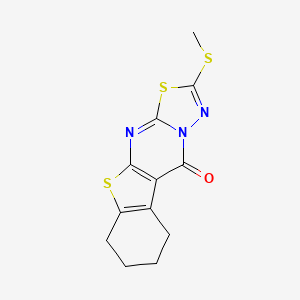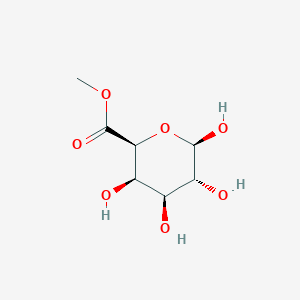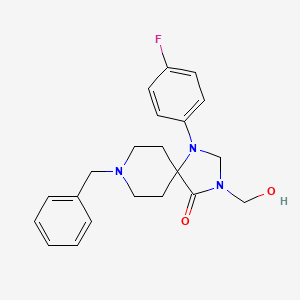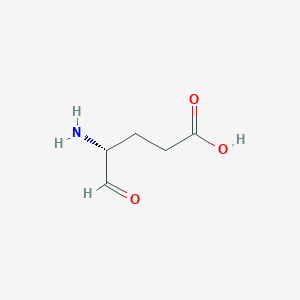
4-Amino-5-oxopentanoic acid, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-oxopentanoic acid, (4R)-, also known as (4R)-4-Amino-5-oxopentanoic acid, is a 5-oxo monocarboxylic acid. This compound is characterized by the presence of an amino group at the 4th position and a keto group at the 5th position of the pentanoic acid chain. It is a stereoisomer with the (4R) configuration, which means the amino group is positioned on the right side in the molecular structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-oxopentanoic acid, (4R)-, can be achieved through several methods. One common synthetic route involves the esterification and bromination of levulinic acid to produce methyl 5- or 3-bromolevulinates. These intermediates are then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the desired product with an overall yield of 44% .
Industrial Production Methods: Industrial production methods for 4-Amino-5-oxopentanoic acid, (4R)-, typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-oxopentanoic acid, (4R)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-amino-5-oxo derivatives.
Reduction: Formation of 4-amino-5-hydroxy derivatives.
Substitution: Formation of various substituted amino acids depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-5-oxopentanoic acid, (4R)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Amino-5-oxopentanoic acid, (4R)-, involves its participation in various biochemical pathways. It acts as a precursor in the synthesis of heme, an essential component of hemoglobin. The compound is converted to aminolevulinic acid, which then undergoes a series of enzymatic reactions to form heme. This process is crucial for oxygen transport and cellular respiration .
Comparación Con Compuestos Similares
4-Amino-5-oxopentanoic acid, (4R)-, can be compared with other similar compounds such as:
5-Aminolevulinic acid: A key intermediate in heme biosynthesis.
4-Amino-5-hydroxyvaleric acid: A reduced form with a hydroxyl group instead of a keto group.
4-Amino-5-oxovaleric acid: A structural isomer with a different configuration.
The uniqueness of 4-Amino-5-oxopentanoic acid, (4R)-, lies in its specific stereochemistry and its role as a precursor in heme synthesis, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
138307-03-6 |
|---|---|
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(4R)-4-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-4(3-7)1-2-5(8)9/h3-4H,1-2,6H2,(H,8,9)/t4-/m1/s1 |
Clave InChI |
MPUUQNGXJSEWTF-SCSAIBSYSA-N |
SMILES isomérico |
C(CC(=O)O)[C@H](C=O)N |
SMILES canónico |
C(CC(=O)O)C(C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


